![molecular formula C9H10ClNO2 B1603651 N-(4-Chloro-3-methoxyphenyl)acetamide CAS No. 98446-55-0](/img/structure/B1603651.png)
N-(4-Chloro-3-methoxyphenyl)acetamide
Overview
Description
“N-(4-Chloro-3-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C9H10ClNO2 . It has a molecular weight of 199.64 .
Molecular Structure Analysis
The molecular structure of “N-(4-Chloro-3-methoxyphenyl)acetamide” consists of a central carbon atom bonded to a nitrogen atom and a methoxyphenyl group . The nitrogen atom is also bonded to a hydrogen atom, forming an amide group .Scientific Research Applications
Green Synthesis of Dyes
N-(4-Chloro-3-methoxyphenyl)acetamide is a significant intermediate in the production of azo disperse dyes. The development of a novel Pd / C catalyst has shown high activity, selectivity, and stability for the hydrogenation of related compounds, which is a crucial step in synthesizing these dyes (Zhang, 2008).
Herbicide Metabolism and Environmental Impact
Studies on chloroacetamide herbicides, which share a similar structure to N-(4-Chloro-3-methoxyphenyl)acetamide, reveal insights into their metabolism and environmental impact. These studies provide important information on the metabolic activation pathways of herbicides and their carcinogenic potential in rats (Coleman et al., 2000).
Soil Interaction and Herbicidal Activity
Research on soil interaction and the efficacy of related herbicides provides valuable insights into the environmental behavior of compounds like N-(4-Chloro-3-methoxyphenyl)acetamide. The herbicides' interaction with soil properties and their mobility and effectiveness in agricultural settings have been explored (Banks & Robinson, 1986).
Analytical Chemistry and Detection
Developments in analytical chemistry, including methodologies for detecting and quantifying residues of related acetamide herbicides in crops, are relevant to N-(4-Chloro-3-methoxyphenyl)acetamide. These techniques enable the monitoring of environmental and food safety related to the use of these compounds (Nortrup, 1997).
Microbial Biodegradation
Studies on microbial biodegradation of related herbicides highlight potential environmental remediation strategies for compounds like N-(4-Chloro-3-methoxyphenyl)acetamide. This research delves into the microbial pathways and efficiency in breaking down these compounds, which is crucial for understanding their environmental fate (Lee & Kim, 2022).
Safety and Hazards
“N-(4-Chloro-3-methoxyphenyl)acetamide” should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be worn . It should be kept away from heat, flames, and sparks, and oxidizing agents should be avoided .
properties
IUPAC Name |
N-(4-chloro-3-methoxyphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-6(12)11-7-3-4-8(10)9(5-7)13-2/h3-5H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFCKQCYSAHBSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50600978 | |
Record name | N-(4-Chloro-3-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50600978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chloro-3-methoxyphenyl)acetamide | |
CAS RN |
98446-55-0 | |
Record name | N-(4-Chloro-3-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50600978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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